REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Na+].[O:14]1C=CC=[CH:16][CH:15]1OCCBr.O>CC(N(C)C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[O:11][CH2:16][CH2:15][OH:14] |f:1.2|
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
O1C(C=CC=C1)OCCBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 min under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 6 hours at room temperature
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 2-propanol (30 ml)
|
Type
|
ADDITION
|
Details
|
4 N HCl (20 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue was purified on silica gel (50 g)
|
Type
|
WASH
|
Details
|
eluting with a mixture of heptane and ethyl acetate (3:2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |